molecular formula C17H20BrNO4 B12826818 tert-Butyl 6-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate

tert-Butyl 6-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate

Cat. No.: B12826818
M. Wt: 382.2 g/mol
InChI Key: QOYUWOBTGJXDOW-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-3-oxo-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-3-oxo-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, including the formation of the spiro structure and the introduction of the bromine atom. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-3-oxo-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

tert-Butyl 6-bromo-3-oxo-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-3-oxo-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The exact pathways and targets depend on the context in which the compound is used, such as its role in a pharmaceutical application or as a reagent in a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-bromo-3-oxo-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular configurations and reactivity.

Properties

Molecular Formula

C17H20BrNO4

Molecular Weight

382.2 g/mol

IUPAC Name

tert-butyl 6-bromo-3-oxospiro[1-benzofuran-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H20BrNO4/c1-16(2,3)23-15(21)19-8-6-17(7-9-19)14(20)12-5-4-11(18)10-13(12)22-17/h4-5,10H,6-9H2,1-3H3

InChI Key

QOYUWOBTGJXDOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=C(O2)C=C(C=C3)Br

Origin of Product

United States

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